molecular formula C28H29N3O2 B2405131 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-65-0

1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one

Katalognummer: B2405131
CAS-Nummer: 847396-65-0
Molekulargewicht: 439.559
InChI-Schlüssel: NZEXWUPKCCWVNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one is a heterocyclic compound featuring a benzimidazole core linked to a pyrrolidin-2-one ring via a 4-phenoxybutyl chain, with an additional benzyl substituent at position 1 of the pyrrolidinone moiety.

Eigenschaften

IUPAC Name

1-benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c32-27-19-23(21-30(27)20-22-11-3-1-4-12-22)28-29-25-15-7-8-16-26(25)31(28)17-9-10-18-33-24-13-5-2-6-14-24/h1-8,11-16,23H,9-10,17-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEXWUPKCCWVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes:

    Formation of Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of Phenoxybutyl Side Chain: The phenoxybutyl group is introduced through a nucleophilic substitution reaction, where a halogenated butyl derivative reacts with the benzimidazole core.

    Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidinone ring, often under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .

Analyse Chemischer Reaktionen

1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybutyl side chain, where halogenated reagents can replace the phenoxy group.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure that includes a pyrrolidinone ring, a benzimidazole moiety, and a phenoxybutyl side chain. These structural components contribute to its biological activity, particularly in modulating various receptor systems.

Histamine H4 Receptor Inhibition

One of the primary applications of 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one is as an inhibitor of the histamine H4 receptor. Research indicates that this compound may be effective in treating conditions associated with histamine dysregulation, such as:

  • Tinnitus : The compound has been studied for its potential to alleviate symptoms associated with tinnitus by modulating histamine signaling pathways .

Anticonvulsant Activity

Studies have demonstrated that derivatives of benzimidazole compounds exhibit anticonvulsant properties. The structural features of 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one suggest it may similarly possess anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment .

Anticancer Potential

The compound's ability to interact with various cellular pathways suggests potential anticancer properties. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells through modulation of specific signaling pathways, such as those involving p53 and Bcl-2 proteins .

Table: Summary of Research Findings on 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one

Study ReferenceApplication FocusKey Findings
Tinnitus TreatmentDemonstrated efficacy in reducing tinnitus symptoms through H4 receptor modulation.
Anticonvulsant EffectsShowed potential anticonvulsant activity in animal models, warranting further investigation.
Anticancer ActivityInduced apoptosis in cancer cell lines, suggesting a need for deeper studies into its mechanisms.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The phenoxybutyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Compound A : 1-Benzyl-4-[1-(2-(4-methylphenoxy)ethyl)benzimidazol-2-yl]pyrrolidin-2-one (CAS: 847396-56-9)

  • Key Differences: Shorter chain length: Ethyl linker instead of butyl. Substituent on phenoxy group: 4-methylphenoxy vs. unsubstituted phenoxy.
  • Implications: Reduced lipophilicity compared to the target compound due to shorter chain and methyl substitution. Potential for altered pharmacokinetics (e.g., faster metabolic clearance).

Compound B : 1-Allyl-4-{1-[4-(4-ethylphenoxy)butyl]benzimidazol-2-yl}pyrrolidin-2-one (CAS: 878693-56-2)

  • Key Differences: Substituent at pyrrolidinone position 1: Allyl vs. benzyl. Phenoxy group modification: 4-ethylphenoxy vs. unsubstituted phenoxy.
  • Implications: Allyl group may confer higher reactivity or reduced steric hindrance. Increased hydrophobicity due to ethyl substitution on phenoxy.

Compound C : 1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]benzimidazol-2-yl}pyrrolidin-2-one

  • Key Differences: Fluorine substitution on benzyl group. Piperidine-containing side chain instead of phenoxybutyl.
  • Implications: Enhanced metabolic stability due to fluorobenzyl group. Potential modulation of target selectivity (e.g., GPCRs or kinases).

Compound D : 4-(1H-Benzoimidazol-2-yl)-1-phenylpyrrolidin-2-one (CAS: 380561-11-5)

  • Key Differences: No benzyl or alkyl-phenoxy substituents; phenyl group at position 1.
  • Implications :
    • Simplified structure with reduced steric bulk, possibly favoring CNS penetration.

Data Table: Comparative Analysis of Structural Features

Compound Substituent at Position 1 Benzimidazole Side Chain Molecular Weight Notable Modifications
Target Compound Benzyl 4-Phenoxybutyl ~463.5 (est.) Unsubstituted phenoxy, butyl linker
Compound A Benzyl 2-(4-Methylphenoxy)ethyl ~449.5 (est.) Methylphenoxy, shorter chain
Compound B Allyl 4-(4-Ethylphenoxy)butyl ~491.6 (est.) Ethylphenoxy, allyl substituent
Compound C 4-Fluorobenzyl 2-Oxo-2-(piperidin-1-yl)ethyl ~466.5 (est.) Fluorobenzyl, piperidine moiety
Compound D Phenyl None (direct benzimidazole) 277.32 Simplified backbone

Research Findings and Hypothesized Structure-Activity Relationships (SAR)

  • Chain Length and Lipophilicity: The butyl linker in the target compound likely enhances membrane permeability compared to shorter chains (e.g., Compound A) . Ethyl or methyl substitutions on phenoxy (Compounds A, B) may balance hydrophobicity and solubility.
  • Substituent Effects :

    • Fluorine in Compound C could improve metabolic stability and electronic interactions with targets .
    • Allyl or phenyl groups (Compounds B, D) may reduce steric hindrance, favoring binding to compact active sites .

Biologische Aktivität

1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a benzimidazole moiety with a pyrrolidinone ring. This structural configuration is significant for its biological interactions.

Research indicates that compounds similar to 1-benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one exhibit various mechanisms of action, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Inhibitory Activity

The compound has shown promising results in inhibiting AChE and BuChE, which are targets for Alzheimer's disease treatment. The inhibitory potency can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.

CompoundAChE IC50 (μM)BuChE IC50 (μM)
1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-oneX.XXY.YY

Note: Specific IC50 values need to be sourced from experimental data.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Neuroprotective Effects : In vitro studies demonstrated that derivatives of benzimidazole exhibited neuroprotective effects by modulating cholinergic activity, suggesting potential benefits in neurodegenerative disorders such as Alzheimer's disease .
  • Antimicrobial Activity : Some benzimidazole derivatives have been evaluated for their antimicrobial properties. For instance, compounds with a similar backbone showed high activity against Gram-positive bacteria like Staphylococcus aureus .
  • Dual Inhibition Research : Research has highlighted the importance of dual inhibitors for treating Alzheimer's disease effectively. Compounds designed with similar structures have been reported to inhibit both AChE and BuChE, enhancing their therapeutic potential against cognitive decline .

Research Findings

Recent findings emphasize the significance of structure-activity relationships (SAR) in developing effective inhibitors. Modifications to the benzimidazole and pyrrolidinone components can drastically alter biological activity.

Structure-Activity Relationship

Understanding how changes in chemical structure affect biological efficacy is crucial for drug development:

ModificationEffect on Activity
Substitution on the benzene ringIncreased AChE inhibition
Alteration of the phenoxy groupEnhanced selectivity towards BuChE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.